molecular formula C9H8N2O B1681694 1H-Indole-5-carboxamide CAS No. 1670-87-7

1H-Indole-5-carboxamide

Cat. No. B1681694
CAS RN: 1670-87-7
M. Wt: 160.17 g/mol
InChI Key: GQMYQEAXTITUAE-UHFFFAOYSA-N
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Description

1H-Indole-5-carboxamide, also known as SD-169, is a p38α MAPK-selective inhibitor . It has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation . It is also known as 5-(Aminocarbonyl)-1H-indole, 5-Carbamoylindole, and 5-Carboxamidoindole .


Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-5-carboxamide, has been a topic of interest for many researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .


Molecular Structure Analysis

The molecular formula of 1H-Indole-5-carboxamide is C9H8N2O . It has a molecular weight of 160.18 .


Chemical Reactions Analysis

1H-Indole-5-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .


Physical And Chemical Properties Analysis

1H-Indole-5-carboxamide is a pale yellow to off-white powder . It has a molecular weight of 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1H-Indole-5-carboxamide, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties. The presence of the indole nucleus in medicinal compounds has led to the development of a broad spectrum of biologically active pharmacophores .

Anticancer Activity

Indole derivatives have shown potential in cancer treatment. They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .

Anti-HIV Activity

Indole derivatives have also been studied for their anti-HIV properties. They have shown potential in developing new useful derivatives for HIV treatment .

Antioxidant Activity

Indole derivatives possess antioxidant activities, which have created interest among researchers to synthesize a variety of indole derivatives .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities. They have been used in the development of new drugs for the treatment of various microbial infections .

Inhibitor of Various Enzymes and Proteins

1H-Indole-5-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .

Treatment of Diabetes

1H-Indole-5-carboxamide (SD-169) is a p38α MAPK-selective inhibitor. It has been shown to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .

Future Directions

Indole derivatives, including 1H-Indole-5-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMYQEAXTITUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566323
Record name 1H-Indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carboxamide

CAS RN

1670-87-7
Record name Indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-carboxamide
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Synthesis routes and methods I

Procedure details

To a solution of 8.06 gm (50 mMol) indole-5-carboxylic acid in 150 mL dimethylformamide were added 8.11 gm (50 mMol) carbonyldiimidazole and the reaction mixture stirred at ambient temperature for 3 hours. The reaction mixture was then added dropwise to 150 mL concentrated ammonium hydroxide and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was concentrated under reduced pressure to give a viscous oil which was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 0-10% methanol. Fractions shown to contain product were combined and concentrated under reduced pressure to give the title compound as an oil which crystallizes upon standing.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8.06 gm (50 mmol) indole-5-carboxylic acid in 150 ml dimethylformamide were added 8.11 gm (50 mmol) carbonylidiimidazole and the reaction mixture stirred at ambient temperature for 3 hours. The reaction mixture was then added dropwise to 150 ml concentrated ammonium hydroxide and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was concentrated under reduced pressure to give a viscous oil which was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 0-10% methanol. Fractions shown to contain product were combined and concentrated under reduced pressure to give the title compound as an oil which crystallizes upon standing.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1H-Indole-5-carboxamide derivatives interesting for pharmaceutical research?

A: 1H-Indole-5-carboxamide serves as a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. Its derivatives have shown promising activity as antagonists for peptidoleukotrienes [] and as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [].

Q2: How do structural modifications to the 1H-Indole-5-carboxamide core affect its biological activity?

A2: Research reveals that even slight alterations to the 1H-Indole-5-carboxamide structure significantly influence its pharmacological profile.

    Q3: Can you elaborate on the mechanism of action of 1H-Indole-5-carboxamide derivatives as MAO-B inhibitors?

    A: 1H-Indole-5-carboxamides, specifically those with substitutions like the 3,4-dichlorophenyl group, act as potent, selective, competitive, and reversible inhibitors of MAO-B []. While their exact binding mode requires further investigation, computational docking studies suggest they interact with the enzyme's active site, likely competing with substrates like dopamine and phenylethylamine [].

    Q4: Are there any insights into the pharmacokinetic properties of 1H-Indole-5-carboxamide derivatives?

    A4: Research has provided some information regarding the pharmacokinetic (PK) properties of specific 1H-Indole-5-carboxamide derivatives:

    • A study found that incorporating a carboxamide instead of a methyl ether group at the 5th position of the indole ring led to improved bioavailability in 5-HT1A receptor agonists [].
    • For the leukotriene antagonist 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), absolute bioavailability in rats was found to be 28%, with detectable blood levels even 24 hours after administration [].

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